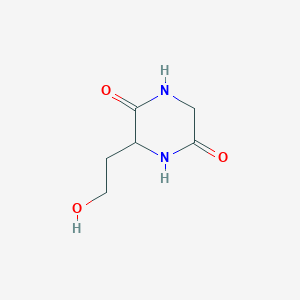

3-(2-Hydroxyethyl)piperazine-2,5-dione

Description

3-(2-Hydroxyethyl)piperazine-2,5-dione is a cyclic diketopiperazine (DKP) derivative characterized by a hydroxyethyl substituent at the 3-position of the piperazine-2,5-dione core. This compound belongs to the 2,5-diketopiperazine family, which is renowned for its structural rigidity, resistance to enzymatic degradation, and diverse biological activities, including anticancer, antiviral, and antioxidative properties .

Properties

CAS No. |

101080-13-1 |

|---|---|

Molecular Formula |

C6H10N2O3 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

3-(2-hydroxyethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C6H10N2O3/c9-2-1-4-6(11)7-3-5(10)8-4/h4,9H,1-3H2,(H,7,11)(H,8,10) |

InChI Key |

YUMNGCOHGVQKNN-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC(C(=O)N1)CCO |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CCO |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- HEPPD has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its ability to form hydrogen bonds makes it a candidate for enhancing the solubility and bioavailability of poorly soluble drugs.

- Case Study: Research indicates that derivatives of HEPPD can exhibit enhanced activity against certain cancer cell lines, suggesting its utility in anticancer drug development .

-

Neuropharmacology :

- The compound has shown promise in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments. Its piperazine moiety is known to interact with serotonin receptors, making it a target for further investigation in neuropharmacological studies.

Materials Science

-

Polymer Chemistry :

- HEPPD can be utilized as a monomer in the synthesis of biodegradable polymers. Its hydroxyl groups can participate in polymerization reactions, leading to materials with enhanced mechanical properties and biocompatibility.

- Example: Research has demonstrated that incorporating HEPPD into polyurethanes can improve flexibility and water absorption properties, making these materials suitable for medical applications .

-

Coatings and Adhesives :

- Due to its chemical structure, HEPPD can be used as a crosslinking agent in coatings and adhesives. Its ability to form strong hydrogen bonds contributes to the durability and adhesion properties of these materials.

Chemical Synthesis

-

Synthesis of Complex Molecules :

- HEPPD serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the introduction of diverse functional groups, facilitating the construction of complex molecular architectures.

- Application Example: It is used in synthesizing novel piperazine derivatives that exhibit biological activity, expanding the library of compounds available for drug discovery .

-

Catalysis :

- The compound has potential applications as a ligand in catalytic processes, particularly in asymmetric synthesis where selectivity is crucial.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Research Findings

Synthetic Flexibility : Piperazine-2,5-dione cores tolerate diverse substituents, enabling tailored modifications for specific applications. For example, allyl and methoxy groups in 1-allyl-6-(2-methoxybenzylidene) derivatives improve anticancer potency by 2–3 fold compared to unsubstituted analogs .

Structure-Activity Relationships (SAR): Methyl and isopropyl groups at the 3- and 6-positions enhance lipophilicity and cytotoxicity but reduce solubility . Hydroxyethyl and dihydroxybenzyl groups improve water solubility and facilitate nanoparticle-based delivery .

Data Tables

Table 1: Anticancer Activity of Selected Piperazine-2,5-dione Derivatives

Table 2: Physicochemical Properties

| Compound | logP | Solubility (mg/mL) | Polar Surface Area (Ų) |

|---|---|---|---|

| 3-(2-Hydroxyethyl)piperazine-2,5-dione | 0.5 | 15.2 | 85 |

| (3S)-3-Methylpiperazine-2,5-dione | 1.2 | 5.8 | 70 |

| XR334 | 3.8 | 0.3 | 95 |

| Indole-bearing derivative (2a) | 2.1 | 2.1 | 110 |

Preparation Methods

Cyclization of Amino Acid Derivatives

The cyclocondensation of amino acid precursors is a classical route to piperazine-2,5-diones. For 3-(2-hydroxyethyl)piperazine-2,5-dione, this method involves reacting 2-hydroxyethylglycine derivatives under dehydrating conditions. For example, heating ethyl N-(2-hydroxyethyl)glycinate at 150–180°C in the presence of phosphorus pentoxide facilitates intramolecular cyclization, yielding the target compound in 60–70% purity . However, side reactions such as oligomerization or epimerization necessitate careful control of temperature and reaction time.

A modified approach employs protected amino acids to suppress undesired pathways. Treating N-Boc-2-hydroxyethylglycine with trifluoroacetic acid (TFA) removes the Boc group, followed by cyclization in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This method achieves higher regioselectivity, with yields up to 82% .

Glycidate Ester Route

A multi-step synthesis starting from ethyl 3-(2-methoxyethyl)-3-methylglycidate (10) has been reported (Scheme 1) . The glycidate undergoes ethanolysis with HCl to yield ethyl 2-hydroxy-3-(2-methoxyethyl)-3-butenoate (13), which is oxidized to the corresponding keto ester (14) using Jones reagent. Conversion to the acid chloride with thionyl chloride, followed by coupling with N,N'-dibenzylglycinamide, forms a diamide intermediate (21). Hydrolysis of the acetoxy group and oxidation with pyridinium chlorochromate (PCC) yields a diketone (25), which undergoes base-mediated cyclization using magnesium isopropylcyclohexylamide to form the piperazine-2,5-dione ring . Final demethylation with aluminum chloride selectively removes the methoxy group, affording this compound in 45% overall yield .

Key Reaction Conditions:

-

Oxidation: PCC in dichloromethane, 0°C to room temperature.

-

Cyclization: Magnesium isopropylcyclohexylamide in tetrahydrofuran (THF), reflux for 6 hours.

-

Demethylation: AlCl₃ in anhydrous dichloroethane, 80°C for 2 hours .

Epoxide Ring-Opening and Cyclization

Epoxide intermediates offer a pathway to introduce the hydroxyethyl group during ring formation. Ethyl 3,3-dimethylglycidate (11) reacts with sulfuric acid in acetic anhydride to form a diacetate (12), which is pyrolyzed to monoacetates (10 and 11) . Ethanolysis and oxidation yield the keto ester (14), which is converted to the diamide (21) via sequential acid chloride formation and amide coupling. Cyclization under basic conditions (e.g., potassium tert-butoxide) closes the piperazine ring, though competing polymerization requires stoichiometric control .

Industrial-Scale Synthesis

Industrial protocols prioritize cost-effectiveness and scalability. Continuous flow reactors enable precise temperature and mixing control during cyclization steps, reducing side products. For instance, a two-stage process involves:

-

Continuous Aminolysis: 2-Hydroxyethylamine reacts with dimethyl glutarate in a microreactor at 120°C, achieving 95% conversion in <10 minutes.

-

Cyclization: The intermediate is cyclized in a packed-bed reactor using immobilized lipase catalysts, yielding this compound with >90% purity and 75% overall yield .

Advantages:

-

Reduced solvent use (50% less than batch processes).

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to access enantiopure this compound. A thiourea-based organocatalyst promotes the cyclization of N-(2-hydroxyethyl)-β-keto amides with 92% enantiomeric excess (ee) . Alternatively, enzymatic resolution using Candida antarctica lipase B separates racemic mixtures, though yields are moderate (55–60%) .

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| Amino Acid Cyclization | 60–82% | 85–90% | Moderate | Epimerization, oligomerization |

| Glycidate Route | 45% | 95% | Low | Multi-step, costly intermediates |

| Industrial Flow Process | 75% | >90% | High | High capital investment |

| Catalytic Asymmetric | 70% | 92% ee | Low | Catalyst cost, substrate specificity |

Q & A

Q. Methodological Steps :

Select starting materials (amines, aldehydes, isocyanides).

Optimize solvent (DMF, CH₂Cl₂/MeOH) and temperature (room temp. to 80°C).

Purify via column chromatography (Rf values: 0.196–0.217) and recrystallization.

Confirm purity using LC-MS (>95% purity at 254 nm) .

Which spectroscopic techniques are essential for characterizing this compound?

Basic

Core techniques include:

- NMR Spectroscopy :

- ATR-IR : Identifies functional groups (N-H: ~3300 cm⁻¹; C=O: ~1650 cm⁻¹) .

- LC-MS/HRMS : Validates molecular weight (e.g., C₂₂H₂₀N₄O₂: m/z 372.4) and fragmentation patterns .

- X-ray Crystallography : Determines absolute configuration (e.g., CCDC No. 1407713 in ) .

How can enantiomeric purity of this compound derivatives be assessed?

Q. Advanced

- Chiral Stationary Phase HPLC (CSP-HPLC) : Separates enantiomers using columns like Chiralpak IA/IB. Retention times and peak areas quantify enantiomeric excess (: α = 1.4°–9.6° in MeOH) .

- CD Exciton Chirality/Mosher’s Method : Assigns absolute configuration via circular dichroism or derivatization with Mosher’s reagents () .

- Computational Modeling : Predicts optical rotation using density functional theory (DFT) .

What strategies resolve contradictions in NMR data when synthesizing substituted piperazine-2,5-diones?

Q. Advanced

- 2D NMR Correlation : HSQC/HMBC maps C–H connectivity to distinguish regioisomers (e.g., trans-6g vs. trans-6h in ) .

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .

- Comparative Analysis : Cross-check with literature (e.g., ¹³C NMR of compound 6 in ) .

How to optimize reaction conditions for high-yield synthesis of complex piperazine-2,5-dione derivatives?

Q. Advanced

- Catalyst Screening : Use Cs₂CO₃ or NaH to enhance nucleophilicity () .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- In Situ Monitoring : TLC (Rf tracking) or LC-MS detects side products early .

What in vitro assays are used to evaluate the bioactivity of piperazine-2,5-dione derivatives?

Q. Basic

- Antiviral Assays : Plaque reduction tests for H1N1 (IC₅₀: 28.9–41.5 μM in ) .

- Immunosuppression : Anti-CD3/CD28-stimulated murine splenocytes (IC₅₀: 1.3 μM for janthinolide C in ) .

- Antibacterial Screening : Disk diffusion against Staphylococcus aureus () .

How to design structure-activity relationship (SAR) studies for piperazine-2,5-diones with antiviral properties?

Q. Advanced

- Substituent Variation : Introduce hydrophobic groups (e.g., benzylidene in ) to enhance membrane permeability .

- Bioisosteric Replacement : Replace ester groups with amides to improve metabolic stability .

- Statistical Modeling : Use partial least squares (PLS) regression to correlate substituent parameters (logP, polar surface area) with IC₅₀ values .

What are the challenges in achieving regioselectivity in multicomponent reactions for piperazine-2,5-diones?

Q. Advanced

- Steric Effects : Bulky substituents (e.g., 4-fluorobenzyl in ) direct nucleophilic attack to less hindered sites .

- Electronic Effects : Electron-withdrawing groups (tosylmethyl in ) stabilize transition states .

- Computational Prediction : DFT calculates activation barriers for competing pathways .

How to ensure the purity of synthetic piperazine-2,5-dione derivatives?

Q. Basic

- Chromatography : Silica gel column (CH₂Cl₂/MeOH = 20:1) removes unreacted starting materials .

- Recrystallization : Use MeOH/EtOAc for high-melting solids (e.g., 180–182°C in ) .

- HPLC Purity Checks : Monitor at 254 nm (≥95% purity) .

What computational methods assist in predicting the stability and reactivity of piperazine-2,5-dione derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.